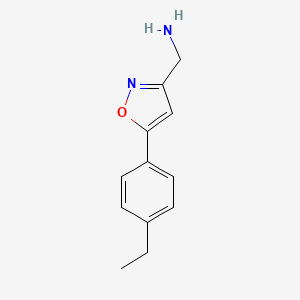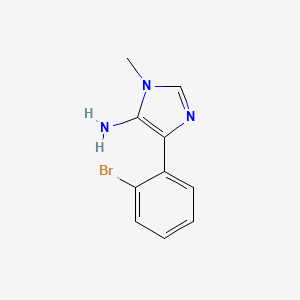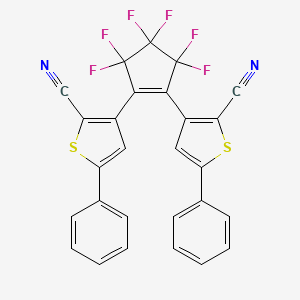
1,2-Bis(2-cyano-5-phenyl-3-thienyl)perfluorocyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-cyano-5-phenyl-3-thienyl)perfluorocyclopentene is a diarylethene derivative known for its photochromic properties. This compound can switch between two forms (open and closed) when exposed to ultraviolet and visible light, making it a valuable material in the field of molecular electronics and optical data storage .
Preparation Methods
The synthesis of 1,2-Bis(2-cyano-5-phenyl-3-thienyl)perfluorocyclopentene typically involves the reaction of 2-cyano-5-phenyl-3-thiophene with perfluorocyclopentene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1,2-Bis(2-cyano-5-phenyl-3-thienyl)perfluorocyclopentene undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Bis(2-cyano-5-phenyl-3-thienyl)perfluorocyclopentene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(2-cyano-5-phenyl-3-thienyl)perfluorocyclopentene involves a reversible photoinduced ring-opening and ring-closing reaction. When exposed to ultraviolet light, the compound undergoes a cyclization reaction to form a closed-ring isomer. Visible light exposure reverses this process, converting the compound back to its open-ring form . This photochromic behavior is due to the changes in the electronic structure of the molecule, which affects its absorption properties .
Comparison with Similar Compounds
1,2-Bis(2-cyano-5-phenyl-3-thienyl)perfluorocyclopentene is unique among diarylethene derivatives due to its high thermal stability and fatigue resistance . Similar compounds include:
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene: Known for its high switching efficiency but lower thermal stability.
1,2-Bis(2-methylbenzo[b]thiophen-3-yl)perfluorocyclopentene: Exhibits similar photochromic properties but with different absorption spectra.
1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene: Another diarylethene derivative with distinct electronic properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in science and industry .
Properties
Molecular Formula |
C27H12F6N2S2 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
3-[2-(2-cyano-5-phenylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-phenylthiophene-2-carbonitrile |
InChI |
InChI=1S/C27H12F6N2S2/c28-25(29)23(17-11-19(36-21(17)13-34)15-7-3-1-4-8-15)24(26(30,31)27(25,32)33)18-12-20(37-22(18)14-35)16-9-5-2-6-10-16/h1-12H |
InChI Key |
FFLWPLLAJFRXFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C#N)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



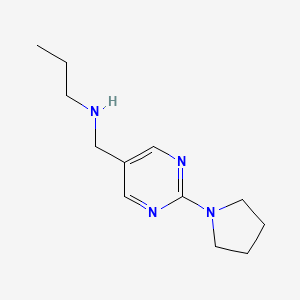
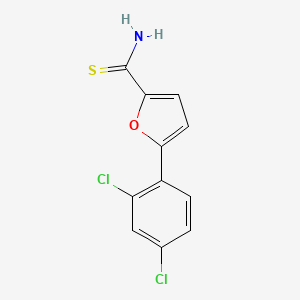
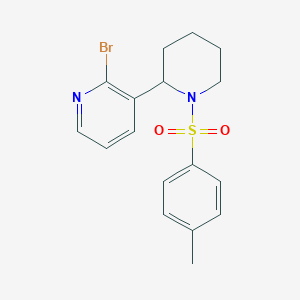
![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)
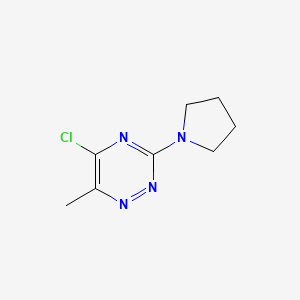


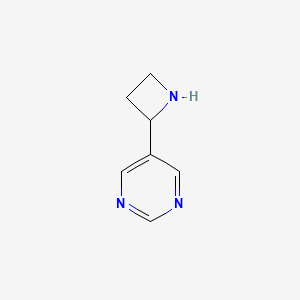

![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)
